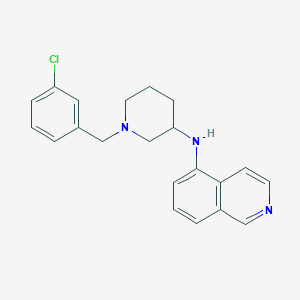
N-(1-(3-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine is a complex organic compound that features a piperidine ring, a chlorobenzyl group, and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Buchwald–Hartwig arylamination, which is a palladium-catalyzed coupling reaction between an amine and an aryl halide . This method is known for its high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
N-(1-(3-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(3-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects. For example, the compound may inhibit certain enzymes, leading to reduced activity of specific metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar isoquinoline moiety but differs in the substituents on the piperidine ring.
N-(piperidine-4-yl)benzamide: This compound features a piperidine ring and a benzamide group, making it structurally similar but functionally different.
Uniqueness
N-(1-(3-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(1-(3-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine, also known by its CAS number 857531-12-5, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure
The molecular formula for this compound is C21H22ClN3. The compound features a piperidine ring substituted with a 3-chlorobenzyl group and an isoquinoline moiety, which contributes to its pharmacological properties.
Antiviral Properties
Research has indicated that compounds structurally similar to this compound exhibit significant antiviral activity. Notably, studies on piperidine-containing compounds have demonstrated potent inhibition against the papain-like protease (PLpro) from SARS-CoV, with IC50 values in the nanomolar range. For instance, derivatives with specific substitutions showed improved binding affinities and selectivity for viral targets over human enzymes .
| Compound | Target | IC50 (μM) | Remarks |
|---|---|---|---|
| 3k | PLpro | 0.15 | High potency against SARS-CoV |
| 3h | PLpro | 0.58 | Significant improvement over parent compound |
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent has also been explored. In particular, studies have focused on its interaction with dopamine receptors. For example, compounds similar to this compound have been shown to selectively activate the D3 dopamine receptor, promoting β-arrestin translocation and G protein activation without significant activity at other dopamine receptors . This selectivity is crucial for developing treatments for neuropsychiatric disorders.
| Activity Type | D3R Agonist | D2R Agonist | D2R Antagonist |
|---|---|---|---|
| This compound | Potent | Inactive | Moderate |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Neuropathic Pain Model : In a mouse model of neuropathic pain induced by sciatic nerve cuffing, related compounds demonstrated significant anti-allodynic effects comparable to established analgesics .
- Cognitive Enhancement : Research indicates that certain derivatives may enhance cognitive function through modulation of dopaminergic pathways, suggesting potential applications in treating conditions like ADHD or schizophrenia .
Properties
CAS No. |
675133-19-4 |
|---|---|
Molecular Formula |
C21H22ClN3 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
N-[1-[(3-chlorophenyl)methyl]piperidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C21H22ClN3/c22-18-6-1-4-16(12-18)14-25-11-3-7-19(15-25)24-21-8-2-5-17-13-23-10-9-20(17)21/h1-2,4-6,8-10,12-13,19,24H,3,7,11,14-15H2 |
InChI Key |
RBWIABZDNXFVEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Cl)NC3=CC=CC4=C3C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















